Éster pinacol del ácido 2-trimetilsilil-1-etilborónico

Descripción general

Descripción

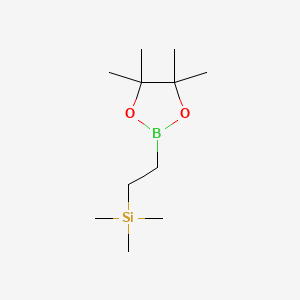

2-Trimethylsilyl-1-ethylboronic acid pinacol ester is an organoboron compound with the molecular formula C({11})H({25})BO(_{2})Si. It is a derivative of boronic acid and is characterized by the presence of a trimethylsilyl group and a pinacol ester moiety. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Aplicaciones Científicas De Investigación

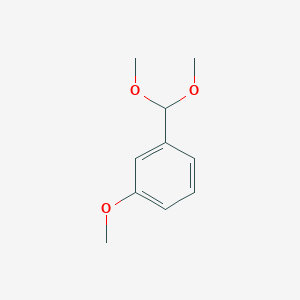

1. Protodesboronación catalítica de ésteres borónicos de pinacol Los ésteres borónicos de pinacol, incluido el éster pinacol del ácido 2-trimetilsilil-1-etilborónico, son bloques de construcción altamente valiosos en la síntesis orgánica . Se utilizan en la protodesboronación catalítica, un proceso que implica la eliminación de un grupo boro de un compuesto orgánico . Este proceso se utiliza en la hidrometilación de alquenos formal anti-Markovnikov, una transformación valiosa .

Síntesis de estructuras complejas

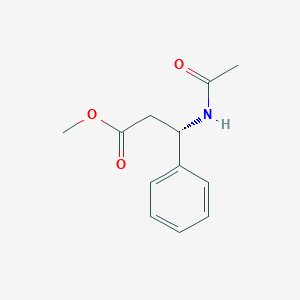

Los compuestos organoborados, como el éster pinacol del ácido 2-trimetilsilil-1-etilborónico, son de gran utilidad en la síntesis asimétrica . Proporcionan acceso a una amplia gama de moléculas diversas con alta enantioselectividad . Estos compuestos se utilizan para construir estructuras complejas de moléculas objetivo .

Reacción de acoplamiento cruzado de Suzuki-Miyaura

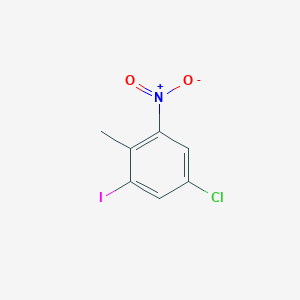

Los ácidos ariborónicos funcionalizados y los ariboronatos, incluido el éster pinacol del ácido 2-trimetilsilil-1-etilborónico, son valiosos en la reacción de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es un tipo de acoplamiento cruzado catalizado por paladio, que se utiliza para sintetizar enlaces carbono-carbono .

Transformaciones estereoespecíficas

Los ésteres borónicos, como el éster pinacol del ácido 2-trimetilsilil-1-etilborónico, se utilizan en transformaciones estereoespecíficas . Estas transformaciones conservan la alta enantioenriquecimiento del éster borónico de partida, lo que lleva a la formación de nuevos enlaces C–C, C–O, C–N, C–X o C–H en centros estereogénicos .

Estrategia de hidroboración-desboronación

Los ésteres borónicos, incluido el éster pinacol del ácido 2-trimetilsilil-1-etilborónico, se utilizan en una estrategia de hidroboración-desboronación . Esta estrategia implica la adición de boro a una molécula (hidroboración) seguida de la eliminación de boro (desboronación) .

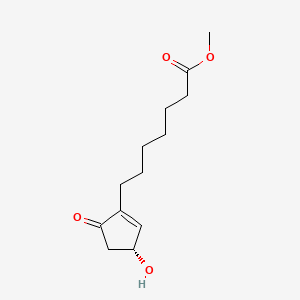

Síntesis de indolizidina

La protodesboronación de ésteres borónicos, como el éster pinacol del ácido 2-trimetilsilil-1-etilborónico, se ha utilizado en la síntesis total formal de δ-®-coniceína e indolizidina 209B . Estos son compuestos orgánicos complejos con posibles aplicaciones en química medicinal .

Mecanismo De Acción

Target of Action

The primary target of the 2-Trimethylsilyl-1-ethylboronic acid pinacol ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 2-Trimethylsilyl-1-ethylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The 2-Trimethylsilyl-1-ethylboronic acid pinacol ester affects the SM coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that organotrifluoroborates can be readily prepared from pinacol esters . After purification from pinacol, hydrolysis can be performed in a number of ways . These steps may impact the bioavailability of the compound.

Result of Action

The result of the action of the 2-Trimethylsilyl-1-ethylboronic acid pinacol ester is the formation of new carbon-carbon bonds . This is achieved through the SM coupling reaction, which is facilitated by the compound’s interaction with its targets .

Action Environment

The action of the 2-Trimethylsilyl-1-ethylboronic acid pinacol ester can be influenced by environmental factors. For instance, the compound is moisture sensitive , which means that its action, efficacy, and stability can be affected by the presence of moisture in the environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester typically involves the reaction of 2-Trimethylsilyl-1-ethylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Reaction Scheme:: 2-Trimethylsilyl-1-ethylboronic acid+Pinacol→

Propiedades

IUPAC Name |

trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25BO2Si/c1-10(2)11(3,4)14-12(13-10)8-9-15(5,6)7/h8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYAZAJUMAWTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25BO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465816 | |

| Record name | 2-Trimethylsilyl-1-ethylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165904-20-1 | |

| Record name | 2-Trimethylsilyl-1-ethylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

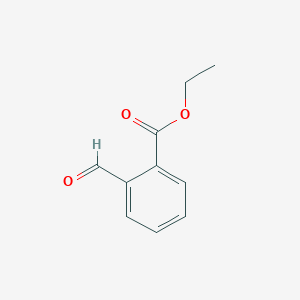

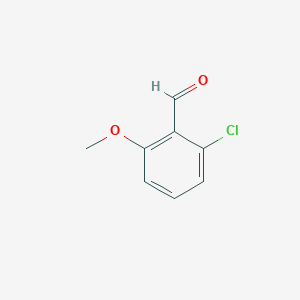

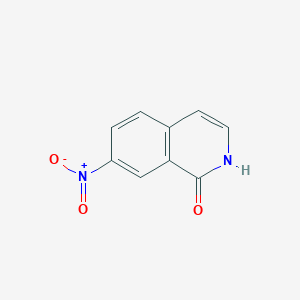

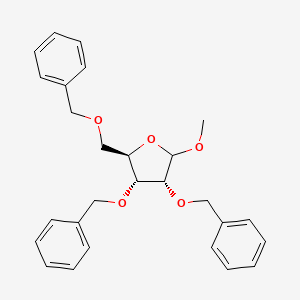

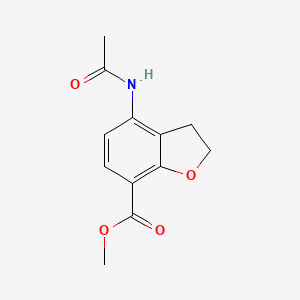

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.